3-Fluoro-4-methoxy-2-methylbenzaldehyde
Description
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-11)3-4-8(12-2)9(6)10/h3-5H,1-2H3 |
InChI Key |
BTVUABYWQKIQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Commonly used precursors include fluorinated methylphenols or fluorinated anisoles (methoxybenzenes) substituted with methyl groups.
- For example, 3-fluoro-2-methylphenol or 3-fluoro-2-methylanisole can serve as starting points for methoxylation and formylation steps.
Key Functional Group Transformations
- Methoxylation: Introduction of the methoxy group at the 4-position (para to the methyl group) is typically achieved by methylation of a hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Formylation: The aldehyde group is introduced via electrophilic aromatic substitution, commonly through Vilsmeier–Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), or via metal-halogen exchange followed by formylation with DMF.
- Fluorination: Selective fluorination at the 3-position can be achieved either by starting from fluorinated precursors or by nucleophilic aromatic substitution (SNAr) reactions on activated aromatic systems.
Detailed Preparation Methods and Conditions
Method Based on Fluorinated Methylphenol Precursor
Step 1: Methoxylation
- Starting from 3-fluoro-2-methylphenol, the phenolic hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Typical reaction temperature: room temperature to 60°C.
- Solvent: acetone or dimethylformamide.
- Outcome: 3-fluoro-4-methoxy-2-methylbenzene intermediate.
Step 2: Formylation
- The methoxylated intermediate undergoes formylation at the 1-position using the Vilsmeier–Haack reaction.
- Reagents: DMF and POCl3.
- Temperature: 0–5°C initially, then warmed to 60–80°C.
- Reaction time: 3–6 hours.
- Workup involves quenching with water and extraction with organic solvents.
- Yield: moderate to good (50–80%).
Alternative Metal-Halogen Exchange and Formylation Route
- Step 1: Halogenation
- Prepare 3-fluoro-4-halogenated-2-methylbenzene (e.g., bromide) via selective halogenation.
- Step 2: Metal-Halogen Exchange
- Treat the halogenated intermediate with an organometallic reagent such as butyllithium or isopropylmagnesium chloride at low temperature (around −78°C to 0°C) to form the arylmetal intermediate.
- Step 3: Formylation
- React the arylmetal intermediate with DMF to introduce the formyl group.
- Temperature control is critical to prevent side reactions.
- Step 4: Workup and Purification
- Typical purification by crystallization or column chromatography.
- Yields reported up to 90% in similar systems.
Industrial Considerations
- Continuous flow reactors and optimized solvent systems (e.g., toluene, cyclohexane) are employed to improve yield and scalability.
- Use of single solvents is preferred to reduce costs and simplify purification.
- Reaction pressures around 200 psi (1400 kPa) and temperatures near 60°C have been reported for analogous fluorinated benzaldehydes, maintaining reaction times of approximately 18–20 hours for optimal conversion.
- Purification often involves aqueous washes, drying over magnesium sulfate, and vacuum distillation to remove residual solvents and byproducts.
Research Outcomes and Data Tables
Reaction Yields and Conditions Summary
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxylation | Methyl iodide, K2CO3, acetone, 25–60°C | 75–85 | High selectivity for methoxy group |
| Formylation (Vilsmeier–Haack) | DMF, POCl3, 0–5°C to 60–80°C, 3–6 h | 60–80 | Requires careful temperature control |
| Metal-Halogen Exchange + Formylation | n-BuLi or i-PrMgCl, DMF, −78°C to 0°C | Up to 90 | High yield but requires cryogenic conditions |
| Purification | Crystallization, vacuum distillation | — | Removes residual solvents and impurities |
Comparative Data on Similar Fluorinated Benzaldehydes
| Compound | Molecular Weight (g/mol) | Yield (%) | Key Notes |
|---|---|---|---|
| This compound | 168.17 | 60–85 | Synthesized via methoxylation + formylation |
| 4-Fluoro-3-methylbenzaldehyde | 138.14 | 67–87 | Similar synthetic approach, used as reference |
Perspectives from Varied Sources
- Patent literature emphasizes the importance of solvent choice and reaction pressure in optimizing yields for fluorinated benzaldehydes, recommending single solvent systems like cyclohexane or toluene to reduce costs and simplify purification.
- Academic studies highlight the regioselectivity challenges due to competing directing effects of fluorine (meta-directing) and methoxy (ortho/para-directing) groups, suggesting computational modeling and careful temperature control to favor desired substitution patterns.
- Industrial processes often employ metal-halogen exchange followed by formylation for high yield and purity, although cryogenic conditions may limit scalability unless optimized.
The preparation of this compound involves strategic introduction of fluorine, methoxy, and methyl substituents on a benzene ring, culminating in formylation to install the aldehyde group. The most common and reliable methods include:
- Methoxylation of 3-fluoro-2-methylphenol followed by Vilsmeier–Haack formylation.
- Metal-halogen exchange of halogenated intermediates with organometallic reagents followed by DMF formylation.
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for high yield and regioselectivity. Industrial methods favor single solvent systems and controlled pressure to enhance efficiency and reduce costs. The compound's synthesis is well-documented in patent literature and supported by research data, making these methods authoritative for academic and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-Fluoro-4-methoxy-2-methylbenzoic acid.
Reduction: 3-Fluoro-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxy-2-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical and biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Estimated based on structural similarity.
Physicochemical Properties
- The trifluoromethoxy derivative (C₉H₇F₃O₃) likely has higher lipophilicity due to the -OCF₃ group, enhancing membrane permeability but reducing aqueous solubility . The absence of a methyl group in 3-fluoro-4-methoxybenzaldehyde (C₈H₇FO₃) results in a lower molecular weight (170.13 vs. ~182.19), which may improve metabolic stability .
Commercial Availability and Cost
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 16401-62) is priced at ¥13,000/g (≥97% purity) .
- Biphenyl analogs (e.g., CAS 716344-20-6) range from $240–$960/g, reflecting complex synthesis and niche applications .
- The methylated target compound is likely more expensive than non-methylated analogs due to additional synthetic steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
